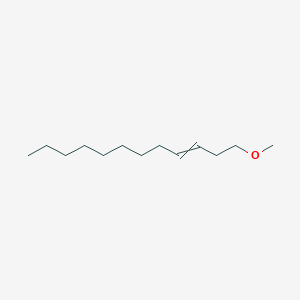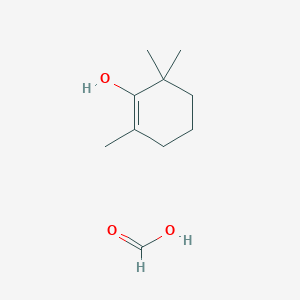
Formic acid;2,6,6-trimethylcyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2,6,6-trimethylcyclohexen-1-ol: is a compound that combines formic acid, the simplest carboxylic acid, with 2,6,6-trimethylcyclohexen-1-ol, a derivative of cyclohexene Formic acid is known for its pungent odor and is naturally found in the venom of ants and bees
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of formic acid;2,6,6-trimethylcyclohexen-1-ol involves the esterification of formic acid with 2,6,6-trimethylcyclohexen-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
Formic acid+2,6,6-trimethylcyclohexen-1-ol→Formic acid;2,6,6-trimethylcyclohexen-1-ol+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Formic acid;2,6,6-trimethylcyclohexen-1-ol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Formic acid;2,6,6-trimethylcyclohexen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, this compound is used in the manufacture of resins, plastics, and coatings.
Mécanisme D'action
The mechanism of action of formic acid;2,6,6-trimethylcyclohexen-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparaison Avec Des Composés Similaires
2,6,6-Trimethylcyclohexen-1-ol: A similar compound without the formic acid component.
Formic Acid: The simplest carboxylic acid, used in various chemical reactions.
Uniqueness: Formic acid;2,6,6-trimethylcyclohexen-1-ol is unique due to its combined properties of formic acid and 2,6,6-trimethylcyclohexen-1-ol
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can explore the full potential of this compound in various domains.
Propriétés
Numéro CAS |
59324-92-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
formic acid;2,6,6-trimethylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
Clé InChI |
ZPNNWAQLKDHGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




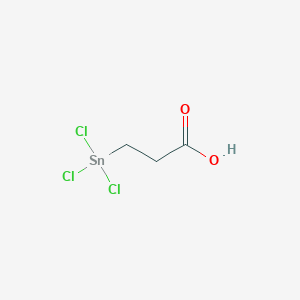
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
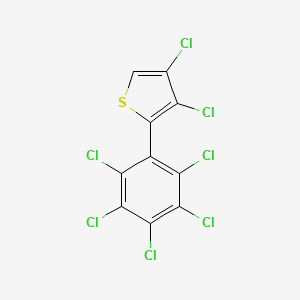
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)
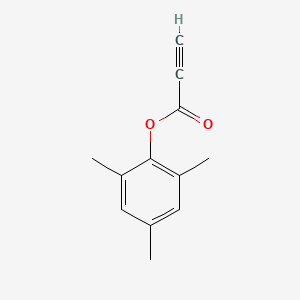
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
